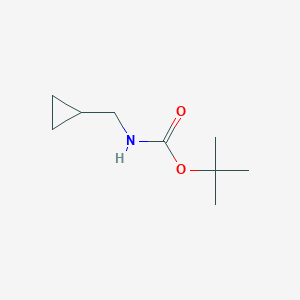

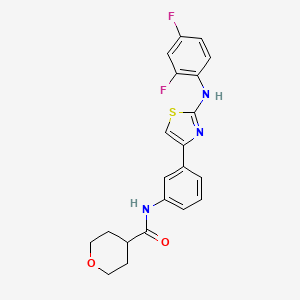

![molecular formula C16H15NO4 B2664913 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 651768-35-3](/img/structure/B2664913.png)

2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by its systematic name Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester , has the chemical formula C22H44O4 with a molecular weight of 372.58 g/mol . It is a compound that falls within the class of esters and contains a benzo[de]isoquinoline core structure. The compound is also referred to by various trade names such as Aqua Cera , Emcol CAD , and PEG-2 Stearate .

Synthesis Analysis

Several synthetic methods have been proposed for isoquinoline derivatives. One approach involves the use of phthalimide as a raw material, followed by rearrangement under strong alkaline conditions, leading to isoquinoline derivatives. Another method, reported by Swiss chemists Ame Pictet and Theodor Spengler, utilizes cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to obtain tetrahydroisoquinoline. The Pomeranz-Fritsch method employs aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines through cyclization under acidic conditions .

Molecular Structure Analysis

C22H44O4 For a visual representation, refer to the 2D Mol file available in the NIST Chemistry WebBook .

Scientific Research Applications

Photophysical Properties and Sensor Abilities

A study by Staneva, Angelova, and Grabchev (2020) explores the photophysical characteristics of a novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). They synthesized NI3 and investigated its properties in various solvents, along with its sensor abilities for detecting different metal ions and pH changes. The findings suggest potential applications in detecting environmental or biological analytes (Staneva, Angelova, & Grabchev, 2020).

Chemosensors for Ion Detection

Research by Zhang et al. (2020) focuses on the development of 1, 8-naphthalimide derivatives as chemosensors for fluoride ion detection. These compounds show a high degree of selectivity and reversibility, making them suitable for environmental and biological applications where precise ion detection is crucial (Zhang, Zhang, Ding, & Gao, 2020).

Antiviral Properties

Garcia-Gancedo et al. (1979) investigated the antiviral properties of two benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses. Their study indicates the potential use of these compounds in developing antiviral therapies, highlighting their effectiveness in inhibiting viral replication (Garcia-Gancedo, Gil, Roldan, Pérez, & Vilas, 1979).

Synthesis and Application in Electroluminescent Layers

Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized new low-molecular-weight compounds with potential application in organic light-emitting devices. These compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibited promising photophysical properties, indicating their suitability for use in electroluminescent layers (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Interaction with Bovine Serum Albumin

A study by Ghosh et al. (2005) on the interaction of 2-(2-selenocyanic acid ethyl ester)-1H-benz[de] isoquinoline-1,3-(2H)-dione (SEBID) with bovine serum albumin (BSA) reveals important insights. This interaction, critical for drug delivery and pharmacokinetics, shows the potential of SEBID in biomedical applications (Ghosh, Hossain, Bhattacharya, & Bhattacharya, 2005).

Antibacterial and Antifungal Activities

Kuran et al. (2012) synthesized aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity. The study highlighted the potent antibacterial and antifungal activities of these compounds, suggesting their potential as therapeutic agents in treating various infections (Kuran, Krawiecka, Kossakowski, Szymanek, Kierzkowska, & Młynarczyk, 2012).

Safety And Hazards

According to safety data, 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits skin and eye irritation potential. It may also cause respiratory irritation. Proper handling precautions, including protective gear and proper ventilation, are essential when working with this compound .

properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-8-10-21-9-7-17-15(19)12-5-1-3-11-4-2-6-13(14(11)12)16(17)20/h1-6,18H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTIKECKKLHBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

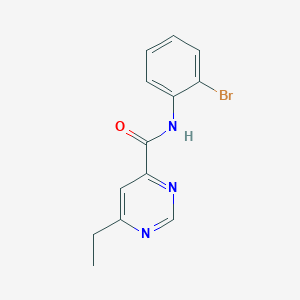

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)

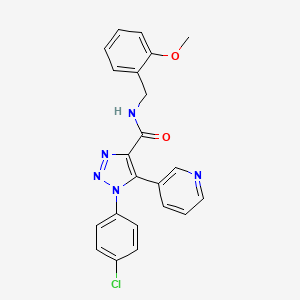

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)

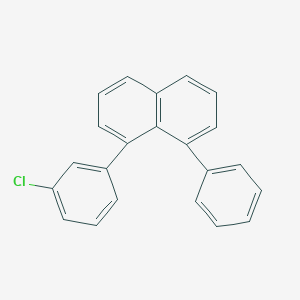

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)

![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)